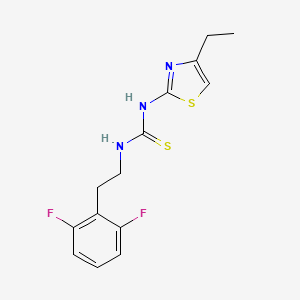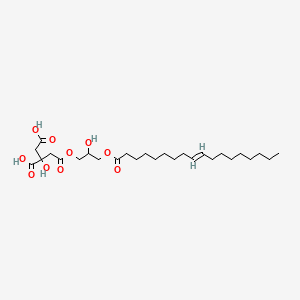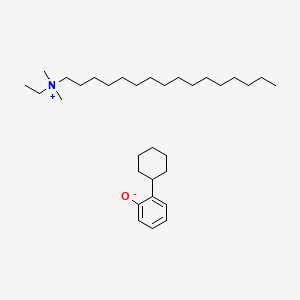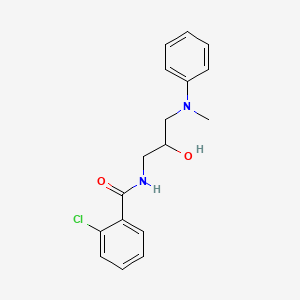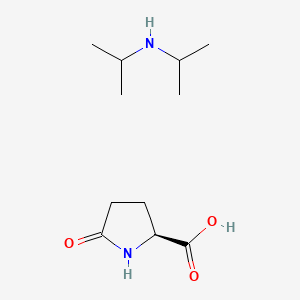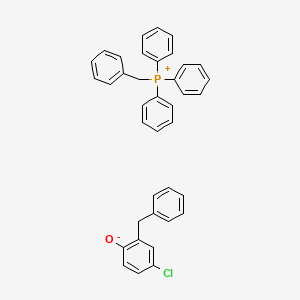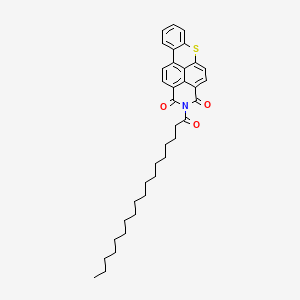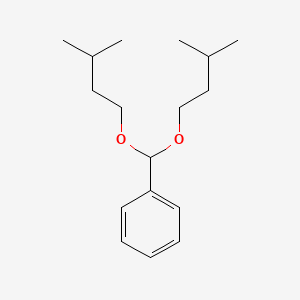
(Bis(3-methylbutoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(3-methylbutoxy)methyl)benzene, also known as benzaldehyde diisoamyl acetal, is an organic compound with the molecular formula C17H28O2 and a molecular mass of 264.40 g/mol . This compound is characterized by its two 3-methylbutoxy groups attached to a benzene ring through a methylene bridge. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-methylbutoxy)methyl)benzene typically involves the reaction of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 3-methylbutanol to form the final acetal product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
(Bis(3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetal groups back to the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
(Bis(3-methylbutoxy)methyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (Bis(3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, the acetal groups can undergo hydrolysis to form the corresponding aldehyde and alcohol. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde diisoamyl acetal: Similar structure but with different alkyl groups.
Benzaldehyde dimethyl acetal: Contains methoxy groups instead of 3-methylbutoxy groups.
Benzaldehyde diethyl acetal: Contains ethoxy groups instead of 3-methylbutoxy groups.
Uniqueness
(Bis(3-methylbutoxy)methyl)benzene is unique due to its specific 3-methylbutoxy substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
94231-95-5 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
bis(3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C17H28O2/c1-14(2)10-12-18-17(19-13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3 |
Clé InChI |
TVAMBUYNQKUINU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(C1=CC=CC=C1)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







